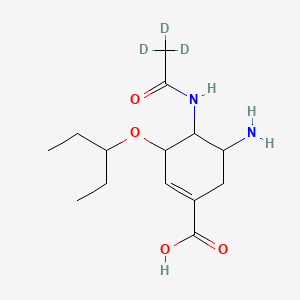

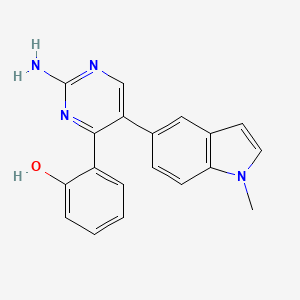

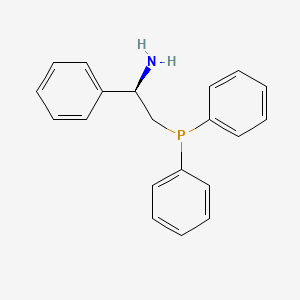

![molecular formula C17H17NO3 B596524 4'-(Dimethylcarbamoyl)-2-methyl-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1261915-37-0](/img/structure/B596524.png)

4'-(Dimethylcarbamoyl)-2-methyl-[1,1'-biphenyl]-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

1. Metal Ion-Assisted Carboxyl-Containing Covalent Organic Frameworks

- Application Summary: This research focuses on the use of carboxyl-containing covalent organic frameworks (COFs) for the efficient removal of Congo red, a synthetic dye that is harmful to the environment and human health .

- Methods of Application: A new carboxyl-containing COF (COF-COOH) is fabricated from the polymerization of 1,3,5-triformylphloroglucinol (TP) and 4,4′-diamino-[1,1’-biphenyl]-3,3′-dicarboxylic acid (DBA). The COF-COOH displays good adsorption performance on Congo red through hydrogen bonds and π–π stacking interactions .

- Results: Through post-modification with Ca 2+ /Ni 2+ ions, the adsorption capacity of COF-COOCa/COF-COONi to Congo red is improved. At 25 °C, the maximum adsorption amount of COF-COOCa and COF-COONi to Congo red is 704.23 mg g −1 and 781.25 mg g −1, respectively. The removal efficiency of COF-COOCa to Congo red is 95% and that of COF-COONi is 96% .

2. Post Synthetic Exchange Enables Orthogonal Click Chemistry

- Application Summary: This research introduces a method of quickly introducing orthogonal modifications into known metal organic framework (MOF) architectures .

- Methods of Application: Biphenyl-4,4′-dicarboxylic acid derivatives containing either azide or acetylene functional groups were inserted into UiO-67 MOFs via post synthetic linker exchange. Sequential and orthogonal click reactions could be performed on these modified MOFs by incubating the crystals with small molecule substrates bearing azide or acetylene groups in the presence of a copper catalyst .

- Results: 1 H NMR of digested MOF samples showed that up to 50% of the incorporated linkers could be converted to their “clicked” triazole products. Powder X-ray diffraction confirmed that the UiO-67 structure was maintained throughout all transformations .

3. Neuroprotective Agents

- Application Summary: This research focuses on the synthesis of cinnamic acid-based thiophenolic and phenolic compounds and their antioxidant and neuroprotective properties .

4. Orthogonal Click Chemistry in a Metal Organic Framework

- Application Summary: This research introduces a method of quickly introducing orthogonal modifications into known metal organic framework (MOF) architectures .

- Methods of Application: Biphenyl-4,4′-dicarboxylic acid derivatives containing either azide or acetylene functional groups were inserted into UiO-67 MOFs via post synthetic linker exchange. Sequential and orthogonal click reactions could be performed on these modified MOFs by incubating the crystals with small molecule substrates bearing azide or acetylene groups in the presence of a copper catalyst .

- Results: 1 H NMR of digested MOF samples showed that up to 50% of the incorporated linkers could be converted to their “clicked” triazole products. Powder X-ray diffraction confirmed that the UiO-67 structure was maintained throughout all transformations .

5. Orthogonal Click Chemistry in a Metal Organic Framework

- Application Summary: This research introduces a method of quickly introducing orthogonal modifications into known metal organic framework (MOF) architectures .

- Methods of Application: Biphenyl-4,4′-dicarboxylic acid derivatives containing either azide or acetylene functional groups were inserted into UiO-67 MOFs via post synthetic linker exchange. Sequential and orthogonal click reactions could be performed on these modified MOFs by incubating the crystals with small molecule substrates bearing azide or acetylene groups in the presence of a copper catalyst .

- Results: 1 H NMR of digested MOF samples showed that up to 50% of the incorporated linkers could be converted to their “clicked” triazole products. Powder X-ray diffraction confirmed that the UiO-67 structure was maintained throughout all transformations .

Propiedades

IUPAC Name |

4-[4-(dimethylcarbamoyl)phenyl]-3-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-11-10-14(17(20)21)8-9-15(11)12-4-6-13(7-5-12)16(19)18(2)3/h4-10H,1-3H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTTYHWVMOJCBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40691330 |

Source

|

| Record name | 4'-(Dimethylcarbamoyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40691330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylbenzoic acid | |

CAS RN |

1261915-37-0 |

Source

|

| Record name | 4'-(Dimethylcarbamoyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40691330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

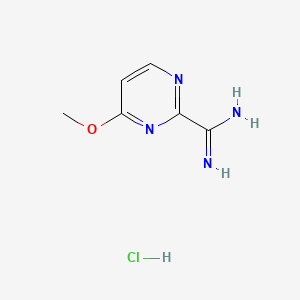

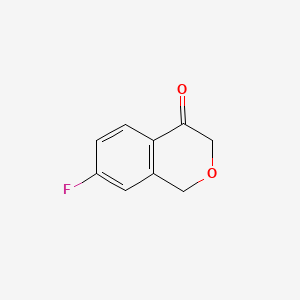

![2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B596444.png)

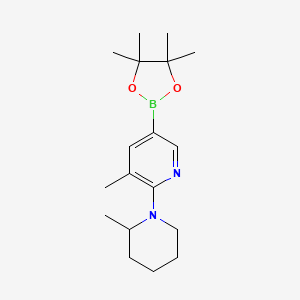

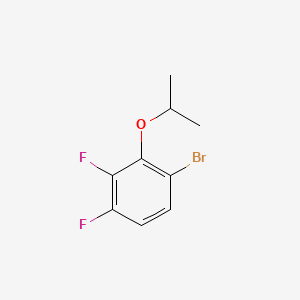

![6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B596445.png)

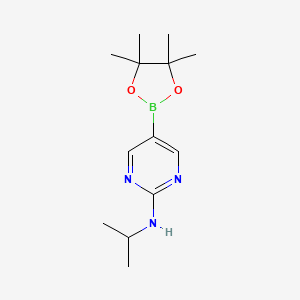

![N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine](/img/structure/B596463.png)

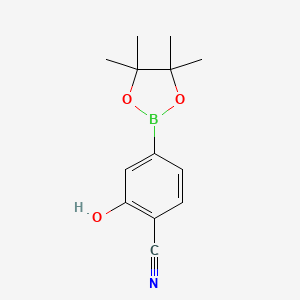

![tert-Butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidine]-8-carboxylate](/img/structure/B596464.png)